Cas no 80-05-7 (Bisphenol A)

Bisphenol A (BPA) is an organic synthetic compound with the chemical formula (CH₃)₂C(C₆H₄OH)₂. It is a key monomer in the production of polycarbonate plastics and epoxy resins, valued for its high thermal stability, mechanical strength, and transparency. BPA-based materials exhibit excellent resistance to impact, heat, and chemicals, making them suitable for applications in automotive components, electronic devices, and food packaging. Its reactivity with carbonyl compounds enables efficient polymerization, yielding durable and lightweight materials. However, proper handling and regulatory compliance are essential due to potential health and environmental concerns. BPA remains widely used in industrial applications where performance and material integrity are critical.
Bisphenol A structure
Bisphenol A structure
Product name:Bisphenol A
CAS No:80-05-7
MF:C15H16O2
MW:228.286344528198
MDL:MFCD00002366
CID:34195
PubChem ID:6623

Bisphenol A Chemical and Physical Properties

Names and Identifiers

    • 4,4'-(Propane-2,2-diyl)diphenol
    • 2,2-Bis (4-hydroxyphenol) propane
    • 2,2-Bis(4,4'-hydroxyphenyl)propane
    • 2,2-Bis(4-hydroxyphenyl)-propa
    • 2,2-Bis(hydroxyphenyl)propane
    • 2,2-bis(p-hydroxyphenyl)-propan
    • 2,2-bis-4’-hydroxyfenylpropan
    • 2,2-bis-4’-hydroxyfenylpropan(czech)
    • 2,2-Bis-4'-hydroxyfenylpropan
    • 4,4′-Isopropylidenediphenol
    • 2,2-Bis(4-hydroxyphenyl)propane
    • Bisphenol A
    • BPA
    • 4,4'-Isopropylidenediphenol
    • Bicifadino
    • Bicifadinum
    • 2,2-Bis-4-hydroxyphenylpropane
    • 4,4'-Dihydroxy-2,2-diphenylpropane
    • 2,2-Bis(4-hydroxyphenyl) propane
    • Diphenylolpropane
    • Bisphenol
    • Diano
    • 4,4'-Bisphenol A
    • Biphenol A
    • Parabis A
    • DIAN
    • Rikabanol
    • p,p'-Bisphenol A
    • p,p'-Isopropylidenebisphenol
    • Bisferol A
    • 2,2-Di(4-phenylol)propane
    • 2,2-Bis(p-hydroxyphenyl)propane
    • Phenol, 4,4'-(1-methylethylidene)bis-
    • Ipognox 88
    • Pluracol 245
    • 4,4'-Dihydroxydiphenylpropane
    • Dimethylmethylene-p,p'-diphenol
    • Bisphenol-A
    • p,p'-Isopropylidenediphenol
    • Ucar bisphenol A
    • Bis(4
    • 4,4′-(1-Methylethylidene)bis[phenol] (ACI)
    • Phenol, 4,4′-isopropylidenedi- (8CI)
    • (4,4′-Dihydroxydiphenyl)dimethylmethane
    • 2,2-Di(4-hydroxyphenyl)propane
    • 2,2′-Bis(4-hydroxyphenyl)propane
    • 4,4′-(Propane-2,2-diyl)diphenol
    • 4,4′-Isopropylidenebis[phenol]
    • 4,4′-Methylethylidenebisphenol
    • B 0494
    • Bis(4-hydroxyphenyl)dimethylmethane
    • Bis(p-hydroxyphenyl)propane
    • BPA 154
    • BPA 157
    • BPA-M
    • HG 3876
    • Hidorin F 285
    • Hidorin F 568
    • HT 3082
    • Isopropylidenebis(4-hydroxybenzene)
    • NSC 1767
    • NSC 17959
    • Nupole BPE-60
    • p,p′-Bisphenol A
    • p,p′-Dihydroxydiphenylpropane
    • p,p′-Isopropylidenebisphenol
    • p,p′-Isopropylidenediphenol
    • Parabis
    • β,β′-Bis(p-hydroxyphenyl)propane
    • 4-2-(4-hydroxyphenyl)propan-2-ylphenol
    • 4,4'-(1-Methylethylidene)bisphenol
    • 4,4’-(1-methylethylidene)bis-pheno
    • 4,4’-(1-methylethylidene)bisphenol
    • 4,4’-(1-methylethylidene)bis-Phenol
    • MDL: MFCD00002366
    • Inchi: 1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3
    • InChI Key: IISBACLAFKSPIT-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(O)C=C1)(C1=CC=C(O)C=C1)(C)C
    • BRN: 1107700

Computed Properties

  • Exact Mass: 228.11500
  • Monoisotopic Mass: 228.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 3
  • Topological Polar Surface Area: 40.5
  • Surface Charge: 0
  • XLogP3: 3.3

Experimental Properties

  • Color/Form: White needle crystal or flake powder
  • Density: 1.195
  • Melting Point: 158-159 °C (lit.)
  • Boiling Point: 220 °C/4 mmHg(lit.)
  • Flash Point: Fahrenheit: 440.6 ° f
    Celsius: 227 ° c
  • Refractive Index: 1.5542 (estimate)
  • Solubility: 0.12g/l insoluble
  • Water Partition Coefficient: <0.1 g/100 mL at 21.5 ºC
  • PSA: 40.46000
  • LogP: 3.42370
  • Sensitiveness: Sensitive to humidity
  • Merck: 1297
  • Solubility: Soluble in methanol, ethanol, isopropanol, butanol, acetic acid, acetone, diethyl ether, but poorly soluble in water
  • pka: 10.29±0.10(Predicted)

Bisphenol A Security Information

  • Symbol: GHS05 GHS07 GHS08
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H317,H318,H361
  • Warning Statement: P280,P305+P351+P338
  • Hazardous Material transportation number:UN 3077 9 / PGIII
  • WGK Germany:2
  • Hazard Category Code: 37-41-43-52-62
  • Safety Instruction: S26-S36/37/39-S45-S46-S39-S36/37
  • RTECS:SL6300000
  • Hazardous Material Identification: Xn
  • Toxicity:LC50 (96 hr) in fathead minnow, rainbow trout: 4600, 3000-3500 mg/l (Staples)
  • TSCA:Yes
  • Storage Condition:room temp
  • Risk Phrases:R37; R41; R43; R62

Bisphenol A Customs Data

  • HS CODE:29072300
  • Customs Data:

    China Customs Code:

    2907230001

    Overview:

    2907230001 BisphenolA[4,4-Isopropylidene biphenol]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing Minimum tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907230001 4,4'-(propane-2,2-diyl)diphenol VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none Lowest tariff:5.5% General tariff:30.0%

Bisphenol A Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
150196-500G
Bisphenol A, 96%
80-05-7 96%
500G
¥ 171 2022-04-26
BAI LING WEI Technology Co., Ltd.
BPA-A-N-50mg
Bisphenol A
80-05-7
50mg
¥ 232 2022-04-26
TRC
B519495-1g
Bisphenol A
80-05-7
1g
$ 98.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1043914-500g
Bisphenol A
80-05-7 98%
500g
¥70.00 2024-07-28
BAI LING WEI Technology Co., Ltd.
BPA-A-S-1mL
Bisphenol A,10 mg/mL in Methanol
80-05-7 10 mg/mL in Methanol
1mL
¥ 185 2022-04-26
TRC
B519495-25g
Bisphenol A
80-05-7
25g
$ 176.00 2023-04-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
239658-50G
Bisphenol A
80-05-7
50g
¥1412.61 2025-01-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
239658-250G
Bisphenol A
80-05-7
250g
¥4774.11 2025-01-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
133027-500G
Bisphenol A
80-05-7
500g
¥482.54 2023-12-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B108652-500g
Bisphenol A
80-05-7 >99.0%(GC)
500g
¥116.90 2023-09-04

Bisphenol A Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Catalysts: Benzenesulfonic acid ,  Divinylbenzene-styrene copolymer (phenoxymethyl and benzyl derivatives)
Reference
Preparation of bisphenol A by the condensation of phenol and acetone in the presence of acid catalyst and additives
, European Patent Organization, , ,

Synthetic Routes 2

Reaction Conditions
Reference
Preparation of Epoxy Resin Emulsifiers with Different Structures and a Comparative Study of their Properties
Zhang, Yancheng; Huang, He, ChemistrySelect, 2022, 7(34),

Synthetic Routes 3

Reaction Conditions
1.1 Catalysts: Silica ;  70 - 120 °C; 3 - 9 h, 70 - 120 °C
Reference
Synthesis of bisphenol A catalyzed by H2SO4-SiO2 solid acid
Hou, Lijie; et al, Gongye Cuihua, 2008, 16(12), 68-71

Synthetic Routes 4

Reaction Conditions
1.1 Catalysts: Amberlyst 15
Reference
Preparation of bisphenol-A zeolite catalysts
Singh, A. P., Catalysis Letters, 1992, 16(4), 431-5

Synthetic Routes 5

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) ,  Silica ,  Ammonia Solvents: Diethylene glycol ,  Water ;  rt → 160 °C; 78 min, 160 °C
Reference
Magnetic Fe3O4/SiO2/NH2 As the Recyclable Heterogeneous Nanocatalyst on Bisphenol-A Recovery from Polycarbonate Wastes
Emami, S.; Alavi Nikje, M. M., Russian Journal of Applied Chemistry, 2018, 91(1), 159-166

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ,  Tetrahydrofuran ;  48 h, 160 °C
Reference
Base-Mediated Depolymerization of Amine-Cured Epoxy Resins
DiPucchio, Rebecca C.; Stevenson, Katherine R.; Lahive, Ciaran W.; Michener, William E.; Beckham, Gregg T., ACS Sustainable Chemistry & Engineering, 2023, 11(48), 16946-16954

Synthetic Routes 7

Reaction Conditions
1.1 Catalysts: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, zinc salt (2:1) Solvents: Toluene ;  2 h, 100 °C
Reference
Selective, Sequential, and "One-Pot" Depolymerization Strategies for Chemical Recycling of Commercial Plastics and Mixed Plastics
Yang, Rulin; Xu, Guangqiang; Dong, Bingzhe; Guo, Xuanhua; Wang, Qinggang, ACS Sustainable Chemistry & Engineering, 2022, 10(30), 9860-9871

Synthetic Routes 8

Reaction Conditions
1.1 Reagents: Water Catalysts: Sodium hydroxide Solvents: 1,4-Dioxane ;  8 h, 100 °C
Reference
Preparation of bisphenol A from waste polycarbonate by hydrolysis process
Li, Zhuo; Liu, Fusheng; Yu, Shitao; Cui, Xiao; Ge, Xiaoping, Huagong Huanbao, 2009, 29(4), 348-351

Synthetic Routes 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Chitosan Solvents: Methanol ,  Water ;  116 h, 30 bar, 120 °C
Reference
A Biomass-Derived Non-Noble Cobalt Catalyst for Selective Hydrodehalogenation of Alkyl and (Hetero)Aryl Halides
Sahoo, Basudev; Surkus, Annette-Enrica; Pohl, Marga-Martina; Radnik, Joerg; Schneider, Matthias; et al, Angewandte Chemie, 2017, 56(37), 11242-11247

Synthetic Routes 10

Reaction Conditions
1.1 Reagents: Methanol Catalysts: Iron chloride (FeCl3) ,  1-Butyl-3-methylimidazolium chloride ;  rt → 120 °C; 3 h, 120 °C
Reference
Efficient Alcoholysis of Polycarbonate Catalyzed by Recyclable Lewis Acidic Ionic Liquids
Guo, Jiao; Liu, Mengshuai; Gu, Yongqiang; Wang, Yuchen; Gao, Jun ; et al, Industrial & Engineering Chemistry Research, 2018, 57(32), 10915-10921

Synthetic Routes 11

Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium chloride Solvents: Water ;  rt → 165 °C; 3 h, 165 °C
Reference
Hydrolysis of polycarbonate using ionic liquid [Bmim][Cl] as solvent and catalyst
Li, Lei; Liu, Fusheng; Li, Zhuo; Song, Xiuyan; Yu, Shitao; et al, Fibers and Polymers, 2013, 14(3), 365-368

Synthetic Routes 12

Reaction Conditions
1.1 Reagents: Methanol Catalysts: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Solvents: Dichloromethane ;  2.5 h, 75 °C
Reference
Versatile Imidazole-Anion-Derived Ionic Liquids with Unparalleled Activity for Alcoholysis of Polyester Wastes under Mild and Green Conditions
Liu, Mengshuai; Guo, Jiao; Gu, Yongqiang; Gao, Jun ; Liu, Fusheng, ACS Sustainable Chemistry & Engineering, 2018, 6(11), 15127-15134

Synthetic Routes 13

Reaction Conditions
1.1 Solvents: 1-Methoxy-2-propanol ;  rt → 70 °C
1.2 Catalysts: Boron trifluoride etherate ;  3 h, 70 °C; 70 °C; 70 °C → 95 °C; 9 h, 95 °C; 95 °C → 60 °C
Reference
Preliminary Results on Preparation and Performance of a Self-Emulsifying Waterborne Epoxy Curing Agent at Room Temperature
Pi, Zhenzhen; Deng, Changyu; Pan, Hongmei; Pei, Kemei, Polymers (Basel, 2023, 15(7),

Synthetic Routes 14

Reaction Conditions
1.1 4 h, 120 °C
Reference
Preparation of high-strength, water-resistant starch adhesive and its bonding mechanism to cotton stalk
Li, Kui; Zuo, Yingfeng; Zheng, Long; Wang, Huifen; Wu, Yiqiang, Industrial Crops and Products, 2023, 194,

Synthetic Routes 15

Reaction Conditions
1.1 Solvents: Water ;  30 min, 280 °C
Reference
Decomposition behavior and decomposition products of epoxy resin cured with MeHHPA in near-critical water
Gong, Xianyun; et al, Journal of Wuhan University of Technology, 2013, 28(4), 781-786

Synthetic Routes 16

Reaction Conditions
1.1 Catalysts: 1-Propanethiol ,  Ethanesulfonic acid ;  24 h, 100 °C
Reference
Enhanced cooperative, catalytic behavior of organic functional groups by immobilization
Zeidan, Ryan K.; et al, Journal of Catalysis, 2006, 239(2), 299-306

Synthetic Routes 17

Reaction Conditions
1.1 Catalysts: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Solvents: 2-Methyltetrahydrofuran ;  12 h, rt
Reference
Chemical recycling of poly(bisphenol A carbonate): 1,5,7-Triazabicyclo[4.4.0]-dec-5-ene catalyzed alcoholysis for highly efficient bisphenol A and organic carbonate recovery
Do, Taeyang; Baral, Ek Raj; Kim, Jeung Gon, Polymer, 2018, 143, 106-114

Synthetic Routes 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide ;  2 h, 160 °C
Reference
Catalytic, aerobic depolymerization of epoxy thermoset composites
Navarro, Carlos A.; Ma, Yijia; Michael, Katelyn H.; Breunig, Hanna M.; Nutt, Steven R.; et al, Green Chemistry, 2021, 23(17), 6356-6360

Synthetic Routes 19

Reaction Conditions
1.1 Catalysts: Tetramethylammonium chloride ,  Zinc oxide (ZnO) Solvents: Water ;  7 h, 100 °C
Reference
Degradation of waste polycarbonate via hydrolytic strategy to recover monomer (bisphenol A) catalyzed by DBU-based ionic liquids under metal- and solvent-free conditions
Liu, Mengshuai; Guo, Jiao; Gu, Yongqiang; Gao, Jun; Liu, Fusheng, Polymer Degradation and Stability, 2018, 157, 9-14

Bisphenol A Raw materials

Bisphenol A Preparation Products

Bisphenol A Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:80-05-7)Bisphenol A
Order Number:sfd12973
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally

Additional information on Bisphenol A

Bisphenol A (CAS No. 80-05-7): Chemical Profile and Recent Research Developments

Bisphenol A (BPA), with the chemical formula C15H16O2 and CAS number 80-05-7, is a synthetic compound widely recognized for its role in the production of polycarbonate plastics and epoxy resins. Over the years, BPA has been extensively studied due to its prevalence in consumer products and its potential endocrine-disrupting properties. This article provides an in-depth exploration of BPA, focusing on its chemical properties, industrial applications, and the latest research findings that highlight both its benefits and concerns.

The chemical structure of Bisphenol A consists of two phenol groups connected by a carbon-carbon bond, making it a diphenyl ether derivative. This unique configuration contributes to its versatility in polymer chemistry. Industrially, BPA is primarily utilized in the manufacture of polycarbonate plastics, which are used in a wide range of applications including water bottles, food containers, and medical devices. Additionally, it serves as a key component in epoxy resins, which are employed as coatings for food cans, water pipes, and automotive parts to prevent corrosion and contamination.

Despite its widespread use, BPA has attracted significant attention due to its potential health effects. Studies have shown that BPA can leach from plastics and resins into food and beverages, particularly under conditions of high temperature or acidic environments. This has raised concerns about its absorption into the human body and subsequent impact on endocrine systems. Research has linked exposure to BPA with various health issues, including metabolic disorders, reproductive problems, and increased risks of certain cancers. However, it is important to note that the levels of exposure from consumer products are typically low, and regulatory agencies have established guidelines to minimize potential risks.

In recent years, significant advancements have been made in understanding the mechanisms by which BPA exerts its biological effects. Molecular studies have revealed that BPA can mimic estrogenic hormones by binding to estrogen receptors in the body. This interaction can disrupt normal hormonal signaling pathways, leading to a range of physiological responses. Furthermore, research has identified that BPA can affect gene expression and epigenetic modifications, potentially leading to long-term health consequences even at low exposure levels.

The environmental impact of Bisphenol A is another critical area of concern. Due to its persistence in the environment and potential toxicity, BPA has been detected in water bodies, soil, and wildlife ecosystems. Studies have shown that aquatic organisms exposed to elevated levels of BPA can exhibit reproductive abnormalities and developmental disorders. Efforts have been made to reduce environmental contamination through improved waste management practices and the development of biodegradable alternatives to BPA-based plastics.

In response to public health concerns, many countries have implemented regulations to limit or ban the use of BPA in certain consumer products. For instance, the European Union has restricted the use of BPA in baby bottles and feeding equipment. In the United States, the Food and Drug Administration (FDA) has banned the use of BPA in infant formula packaging. These regulatory measures reflect a growing recognition of the need to protect public health from potential risks associated with BPA. Additionally, industries have been investing in research and development to create safer alternatives that do not compromise functionality or durability.

The latest research in this field has focused on developing non-toxic substitutes for Bisphenol A. Several bio-based chemicals have been identified as potential alternatives with similar properties but without the adverse health effects. For example, studies have explored the use of bisphenol F (BPF) or bisphenol S (BPS) as substitutes for BPA. While these alternatives show promise in preliminary studies, their long-term safety profiles are still under investigation.

The role of nanotechnology in mitigating the environmental impact of plastics containing trace amounts of BISPHENOL A is an emerging area of research interest. Recent studies suggest that incorporating nanoparticles into plastic formulations could enhance material stability while reducing leachability. By improving polymer integrity at a nanoscale level, researchers aim to develop more sustainable materials that minimize environmental release. This innovative approach could address some concerns related to BISPHENOL A without sacrificing desirable material properties. The integration of nanotechnology offers exciting possibilities for advancing green chemistry principles within polymer science applications.

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